molecular formula C6H7N3O2 B1588546 Methyl 5-aminopyrimidine-2-carboxylate CAS No. 73418-88-9

Methyl 5-aminopyrimidine-2-carboxylate

Cat. No. B1588546
CAS RN: 73418-88-9
M. Wt: 153.14 g/mol
InChI Key: NYYBCNDGMLXGQQ-UHFFFAOYSA-N
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Description

“Methyl 5-aminopyrimidine-2-carboxylate” is a chemical compound with the molecular formula C6H7N3O2 and a molecular weight of 153.14 . It is a solid substance .


Synthesis Analysis

While specific synthesis methods for “Methyl 5-aminopyrimidine-2-carboxylate” were not found, a related compound, 2-aminopyrimidine derivatives, were synthesized from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates. The process involved five steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Molecular Structure Analysis

The molecular structure of “Methyl 5-aminopyrimidine-2-carboxylate” is represented by the formula C6H7N3O2 . Further structural analysis was not found in the search results.


Physical And Chemical Properties Analysis

“Methyl 5-aminopyrimidine-2-carboxylate” is a solid substance . It has a molecular weight of 153.14 . The compound should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Methyl 5-aminopyrimidine-2-carboxylate has been involved in the synthesis of pharmacologically active compounds. For instance, aminopyrimidine derivatives have been developed as 5-HT1A partial agonists, demonstrating moderate potency in binding and functional assays, as well as moderate metabolic stability (Dounay et al., 2009). Similarly, derivatives of aminopyrimidine, such as methyl 5-aminopyrimidine-2-carboxylate, have been identified as potent Src/Abl kinase inhibitors with significant antiproliferative activity against hematological and solid tumor cell lines (Lombardo et al., 2004).

Antimicrobial and Anti-Inflammatory Activities

Research has also highlighted the utility of methyl 5-aminopyrimidine-2-carboxylate in synthesizing compounds with antimicrobial and anti-inflammatory properties. A study on new pyrimidine derivatives evaluated their anti-inflammatory and analgesic activities, highlighting the potential therapeutic applications of these compounds (Nofal et al., 2011). Additionally, a series of carbazole substituted aminopyrimidines were screened for their urease inhibition and antimicrobial activity, further emphasizing the role of aminopyrimidine derivatives in drug discovery (Adsul et al., 2013).

Crystal Structure Prediction and Molecular Adducts

Methyl 5-aminopyrimidine-2-carboxylate is also significant in crystallography and molecular adduct formation. It has been used in studies focusing on intermolecular interactions for crystal structure prediction (Collins et al., 2010). The compound forms molecular adducts with heterocyclic carboxylic acids, which have been characterized using X-ray powder diffraction methods (Lynch et al., 1998).

Safety And Hazards

The safety information for “Methyl 5-aminopyrimidine-2-carboxylate” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

methyl 5-aminopyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-11-6(10)5-8-2-4(7)3-9-5/h2-3H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYBCNDGMLXGQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442978
Record name Methyl 5-aminopyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-aminopyrimidine-2-carboxylate

CAS RN

73418-88-9
Record name Methyl 5-aminopyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-(Benzhydrylidene-amino)-pyrimidine-2-carboxylic acid methyl ester (9.83 g, 31.0 mmol) was dissolved in methanol (100 mL) and sodium acetate (12.2 g, 149 mmol) was added followed by hydroxylamine hydrochloride (7.75 g, 112 mmol). This was stirred at room temperature as a pale yellow mixture. At 3 h another 7.75 g of hydroxylamine hydrochloride and 12.2 g of sodium acetate were added. At 4 d, silica gel was added directly to the reaction mixture for dry loading purposes. Purification by silica gel flash chromatography (methanol/ethyl acetate) gave 5-amino-pyrimidine-2-carboxylic acid methyl ester impure with acetic acid (6.074 g, 79%) as a white solid. After placing in a vacuum oven for 6 d, some of the acetic acid was removed. The material was carried on as is. 1H NMR (400 MHz, DMSO-d6, δ): 8.15 (s, 2H) 6.35 (s, 2H) 3.79 (s, 3H); MS (M+1): 154.8.
Quantity
9.83 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step Two
Quantity
7.75 g
Type
reactant
Reaction Step Three
Quantity
7.75 g
Type
reactant
Reaction Step Four
Quantity
12.2 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A suspension of 5-aminopyrimidine-2-carboxylic acid (Goldenbridge Pharma, Inc.; 5.70 g, 41.0 mmol) in MeOH (120 mL) was cooled in an ice-water bath and treated dropwise with thionyl chloride (8.97 mL, 123 mmol). The resulting suspension was heated at reflux for 20 h and then concentrated to give a yellow solid. The solid was dissolved in saturated aqueous NaHCO3 (60 mL) and extracted into EtOAc using a Gregar Extractor. The extract was concentrated to give methyl 5-aminopyrimidine-2-carboxylate (4.26 g, 68% yield) as an off-white solid. 1H NMR (400 MHz, CDCl3): δ 8.32 (s, 2H), 4.35 (br s, 2H), 4.02 (s, 3H).
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
8.97 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Xu, XF Liu, XA Chen, YQ Li - Molecules, 2022 - mdpi.com
… These mutations also proved to be beneficial for N-oxygenation of methyl 5-aminopyrimidine-2-carboxylate. The structural analysis showed that relatively shorter distance between the …
Number of citations: 7 www.mdpi.com

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